N'-[(E)-(3-hydroxy-1-benzothiophen-2-yl)methylidene]-4-methoxybenzohydrazide
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Overview
Description
N’-[(E)-(3-hydroxy-1-benzothiophen-2-yl)methylidene]-4-methoxybenzohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, and hydrazones are a subclass of Schiff bases where the C=N bond is adjacent to a hydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-hydroxy-1-benzothiophen-2-yl)methylidene]-4-methoxybenzohydrazide typically involves the condensation reaction between 3-hydroxy-1-benzothiophene-2-carbaldehyde and 4-methoxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours . The product is then purified by recrystallization from an appropriate solvent, such as methanol or ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-hydroxy-1-benzothiophen-2-yl)methylidene]-4-methoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the C=N bond to a C-N bond.
Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzothiophene oxides, while reduction could produce the corresponding amine derivatives.
Scientific Research Applications
N’-[(E)-(3-hydroxy-1-benzothiophen-2-yl)methylidene]-4-methoxybenzohydrazide has several scientific research applications:
Mechanism of Action
The mechanism by which N’-[(E)-(3-hydroxy-1-benzothiophen-2-yl)methylidene]-4-methoxybenzohydrazide exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity by binding to the active site or altering the enzyme’s conformation . The molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(thiophen-2-yl)methylidene]amine derivatives
Uniqueness
N’-[(E)-(3-hydroxy-1-benzothiophen-2-yl)methylidene]-4-methoxybenzohydrazide is unique due to the presence of both benzothiophene and methoxybenzohydrazide moieties. This combination imparts specific chemical properties, such as enhanced stability and reactivity, making it suitable for various applications in research and industry.
Properties
Molecular Formula |
C17H14N2O3S |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-[(E)-(3-hydroxy-1-benzothiophen-2-yl)methylideneamino]-4-methoxybenzamide |
InChI |
InChI=1S/C17H14N2O3S/c1-22-12-8-6-11(7-9-12)17(21)19-18-10-15-16(20)13-4-2-3-5-14(13)23-15/h2-10,20H,1H3,(H,19,21)/b18-10+ |
InChI Key |
UVKYTKNSZJEOEV-VCHYOVAHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C3=CC=CC=C3S2)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN=CC2=C(C3=CC=CC=C3S2)O |
Origin of Product |
United States |
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